molecular formula C7H5BrFNO B13665856 1-(6-Bromo-5-fluoropyridin-2-yl)ethanone

1-(6-Bromo-5-fluoropyridin-2-yl)ethanone

Katalognummer: B13665856
Molekulargewicht: 218.02 g/mol
InChI-Schlüssel: CRPWONUXPGACKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Bromo-5-fluoropyridin-2-yl)ethanone is an organic compound with the molecular formula C7H5BrFNO. It is a derivative of pyridine, substituted with bromine and fluorine atoms, and contains an ethanone group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(6-Bromo-5-fluoropyridin-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 6-bromo-5-fluoropyridine with acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(6-Bromo-5-fluoropyridin-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., triethylamine).

    Reduction: Reducing agents (e.g., sodium borohydride), solvents (e.g., methanol).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products:

Wissenschaftliche Forschungsanwendungen

1-(6-Bromo-5-fluoropyridin-2-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-(6-Bromo-5-fluoropyridin-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The bromine and fluorine substituents can enhance the compound’s binding affinity and selectivity, leading to improved therapeutic efficacy .

Vergleich Mit ähnlichen Verbindungen

Comparison: 1-(6-Bromo-5-fluoropyridin-2-yl)ethanone is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring. This arrangement can influence the compound’s reactivity and binding properties, making it distinct from other similar compounds. For example, the presence of bromine at the 6-position and fluorine at the 5-position can enhance its electrophilic and nucleophilic substitution reactions compared to other derivatives .

Eigenschaften

Molekularformel

C7H5BrFNO

Molekulargewicht

218.02 g/mol

IUPAC-Name

1-(6-bromo-5-fluoropyridin-2-yl)ethanone

InChI

InChI=1S/C7H5BrFNO/c1-4(11)6-3-2-5(9)7(8)10-6/h2-3H,1H3

InChI-Schlüssel

CRPWONUXPGACKR-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=NC(=C(C=C1)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.